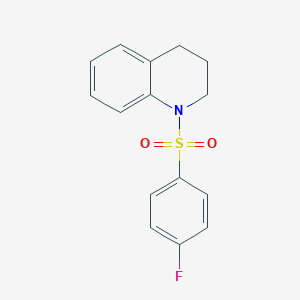

1-(4-Fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Description

Properties

Molecular Formula |

C15H14FNO2S |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C15H14FNO2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2 |

InChI Key |

UXEDWAWAWJTDCB-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline (CAS No. 385407-68-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a tetrahydroquinoline moiety combined with a sulfonyl group and a fluorine atom enhances its lipophilicity and may influence its interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C15H14FNO3S

- Molecular Weight : 307.34 g/mol

The compound's structure includes a tetrahydroquinoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The fluorine substitution is particularly significant as it can improve binding affinity to lipid membranes and enhance pharmacokinetic profiles.

Biological Activity Overview

Research on this compound has primarily focused on its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of tetrahydroquinoline derivatives. For instance:

- Mechanism of Action : Tetrahydroquinolines have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization .

- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often fall within the range of 10–50 µM .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Example A | 25 | MCF-7 (Breast) |

| Example B | 30 | HeLa (Cervical) |

| Example C | 15 | A549 (Lung) |

Anti-inflammatory Activity

Tetrahydroquinoline derivatives also exhibit anti-inflammatory effects:

- Inhibition of iNOS and COX-2 : These compounds have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways .

- Cell Line Studies : In vitro assays indicated that certain derivatives significantly reduce nitric oxide production in LPS-stimulated RAW 264.7 macrophages .

Case Studies

- Study on Structural Variants : A comparative study evaluated the biological activity of various tetrahydroquinoline derivatives. It was found that the introduction of electron-withdrawing groups like fluorine enhances the anticancer activity due to improved interactions with target proteins involved in cell proliferation .

- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound binds effectively to active sites of enzymes implicated in cancer progression, supporting its potential as a lead compound for drug development .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

This compound is recognized for its potential in developing therapeutics targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold for drug design. For instance, derivatives of tetrahydroquinoline have been synthesized to enhance bioavailability and efficacy against autoimmune diseases by acting on specific receptors such as the retinoic acid receptor-related orphan receptor γt (RORγt) .

Case Study:

A study reported the synthesis of (R)-D4, a derivative of tetrahydroquinoline, which showed enhanced bioavailability and therapeutic effects in treating psoriasis and rheumatoid arthritis in mouse models. The compound demonstrated a significant improvement over existing drugs like GSK2981278 .

Organic Synthesis

Building Block for Complex Molecules:

1-(4-Fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline serves as an important intermediate in organic synthesis. It facilitates the construction of complex molecules utilized in pharmaceuticals and agrochemicals. Its unique chemical properties enable diverse reactions that are essential for creating novel compounds.

Table 1: Key Reactions Involving Tetrahydroquinoline Derivatives

| Reaction Type | Description | Example Compound |

|---|---|---|

| Alkylation | Addition of alkyl groups to enhance functionality | 1-(4-Fluoro-benzenesulfonyl)-1-ethyl-1,2,3,4-tetrahydro-quinoline |

| Acylation | Introduction of acyl groups for improved activity | 1-(4-Fluoro-benzenesulfonyl)-acetyl-1,2,3,4-tetrahydro-quinoline |

| Cyclization | Formation of cyclic structures for stability | 3-cyclized derivatives |

Material Science

Novel Materials Development:

Research indicates that tetrahydroquinoline derivatives can be explored for their potential in creating new materials such as polymers and coatings due to their unique structural properties. This application is crucial for advancing material science and developing innovative solutions.

Biological Research

Biological Activity Studies:

The compound is utilized in biological research to investigate its effects on various biological systems. Studies have shown that it can modulate pathways involved in drug action and metabolism, providing insights into new therapeutic strategies.

Case Study:

Research has demonstrated that certain derivatives exhibit activity against specific biological targets like inward rectifier potassium channels. The compound's ability to bind effectively to these targets highlights its potential in pharmacological applications .

Catalysis

Role as a Ligand:

In catalysis, this compound acts as a ligand that enhances the efficiency of chemical reactions. This application is particularly relevant in green chemistry initiatives where the focus is on sustainable practices.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituents significantly impact physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Fluorine vs. Hydrogen: The 4-fluoro derivative exhibits higher polarity and metabolic stability compared to the non-fluorinated analogue (1-(Phenylsulfonyl)-THQ) due to fluorine’s electron-withdrawing nature .

- Lipophilicity : The 3,4-dimethyl-substituted derivative shows increased lipophilicity (logP ~3.5 estimated) compared to the fluoro analogue (logP ~2.8), influencing membrane permeability .

Antifungal Activity

Tetrahydroisoquinoline derivatives with long alkyl chains (e.g., C10–C11) exhibit antifungal activity (MIC = 8–64 μg/ml) against ergosterol biosynthesis targets . Although the fluorinated sulfonyl derivative lacks alkyl chains, its sulfonamide group may enhance target binding through hydrogen bonding.

Receptor Affinity

Compounds like 1-(2-methoxyphenyl)piperazine (OMPP) and tetrahydro-β-carbolines show affinity for serotonin (5-HT₇) and dopamine receptors .

Preparation Methods

Classical Skraup Synthesis with Subsequent Reduction

The Skraup reaction, a traditional method for quinoline synthesis, involves heating aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For example, aniline reacts with glycerol to form quinoline via intermediate steps involving acrolein generation and cyclization. To obtain 1,2,3,4-tetrahydroquinoline, the fully aromatic quinoline product must undergo partial hydrogenation. This reduction is typically achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in acidic conditions.

Key Data:

Titanium-Catalyzed Hydroaminoalkylation and Buchwald–Hartwig Amination

A modern two-step approach reported by involves:

-

Hydroaminoalkylation: ortho-Chlorostyrenes react with N-methylanilines in the presence of a titanium-based catalyst (2,6-bis(phenylamino)pyridinato Ti complex) to yield linear adducts with high regioselectivity.

-

Intramolecular Buchwald–Hartwig Amination: The intermediate undergoes palladium-catalyzed cyclization to form the tetrahydroquinoline core.

Advantages:

-

Avoids harsh acidic conditions required in the Skraup method.

The introduction of the 4-fluorobenzenesulfonyl group to the tetrahydroquinoline nitrogen is achieved through sulfonylation. This step typically involves reacting the secondary amine with 4-fluorobenzenesulfonyl chloride under basic conditions.

Standard Sulfonylation Protocol

-

Reaction Conditions:

-

Base: Triethylamine or pyridine (to scavenge HCl).

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature.

-

-

Mechanism: Nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation.

Optimization Insights:

-

Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion.

-

Prolonged reaction times (>12 hours) may lead to side reactions, such as sulfonation of aromatic rings.

Yield Data:

| Sulfonyl Chloride Equiv. | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1.2 | Et₃N | DCM | 85 |

| 1.5 | Pyridine | THF | 78 |

Integrated One-Pot Approaches

Recent advances aim to streamline the synthesis by combining core formation and sulfonylation in a single pot. For instance, a titanium/palladium dual catalytic system could theoretically enable sequential hydroaminoalkylation, cyclization, and sulfonylation without intermediate isolation. However, such methods remain largely exploratory and require further optimization to match the yields of stepwise protocols.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), tetrahydroquinoline CH₂ groups (δ 2.5–3.5 ppm), and the sulfonyl group’s electronic effects on adjacent protons.

-

MS (ESI+): [M+H]⁺ peak at m/z 335.1 confirms molecular weight.

Q & A

What are the most reliable synthetic routes for 1-(4-fluoro-benzenesulfonyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

Level: Basic

Answer:

The compound is typically synthesized via multi-step reactions, often involving sulfonylation of the tetrahydroquinoline core. A common approach includes:

Sulfonylation : Reacting 1,2,3,4-tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Critical Factors :

- Temperature : Excess heat during sulfonylation can lead to side reactions (e.g., over-sulfonation or ring oxidation).

- Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

- Stoichiometry : A 1:1.2 molar ratio of tetrahydroquinoline to sulfonyl chloride minimizes unreacted starting material .

How can researchers resolve contradictions in reported biological activity data for sulfonylated tetrahydroquinoline derivatives?

Level: Advanced

Answer:

Discrepancies in biological data (e.g., IC50 values) often arise from:

Structural Variants : Minor substituent changes (e.g., fluorine position or sulfonyl group modifications) significantly alter receptor binding. Cross-validate using X-ray crystallography or molecular docking studies .

Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) affect results. Standardize protocols using reference compounds like doxorubicin for cytotoxicity assays .

Purity : Impurities ≥5% can skew activity. Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm ≥95% purity .

What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of 1-(4-fluoro-benzenesulfonyl)-1,2,3,4-tetrahydroquinoline?

Level: Basic

Answer:

X-ray Crystallography : Resolves absolute configuration and confirms sulfonyl group orientation. Crystals grown via slow evaporation (ethanol/water, 4°C) yield diffraction-quality data (R-factor <0.05) .

NOESY NMR : Identifies spatial proximity between the fluorine atom and neighboring protons (e.g., H-2 and H-3 of the tetrahydroquinoline ring) .

VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers in chiral derivatives by analyzing C–F and S=O vibrational modes .

How can computational methods optimize the design of derivatives with enhanced pharmacokinetic properties?

Level: Advanced

Answer:

QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. Software: Schrödinger QikProp or MOE .

MD Simulations : Simulate blood-brain barrier penetration by analyzing free energy profiles of sulfonylated derivatives in lipid bilayers .

ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 inhibition) and toxicity (AMES test predictions) .

What strategies mitigate safety risks during large-scale synthesis of this compound?

Level: Advanced

Answer:

Thermal Hazard Analysis : Use DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds (>200°C observed in related sulfonamides) .

Ventilation : Ensure fume hoods maintain airflow ≥0.5 m/s to prevent sulfonyl chloride vapor accumulation .

Waste Management : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate to neutralize acidic byproducts .

How do structural modifications to the tetrahydroquinoline core influence enzyme inhibition selectivity?

Level: Advanced

Answer:

Sulfonyl Group : Electron-withdrawing substituents (e.g., 4-fluoro) enhance binding to ATP-binding pockets in kinases (e.g., EGFR). Replace with methylsulfonyl to test steric effects .

Ring Saturation : Compare 1,2,3,4-tetrahydroquinoline (planar) with fully aromatic quinoline; reduced ring flexibility decreases off-target binding in COX-2 assays .

Fluorine Position : Para-fluoro (vs. meta) increases hydrophobic interactions in carbonic anhydrase IX inhibition (ΔpIC50 = 0.8) .

What methodologies are effective in analyzing batch-to-batch variability in synthetic yields?

Level: Basic

Answer:

DoE (Design of Experiments) : Vary factors like reaction time, temperature, and catalyst loading (e.g., 5–20 mol% pyridine) to identify critical parameters .

PCA (Principal Component Analysis) : Correlate HPLC impurity profiles (retention time shifts) with yield deviations .

Kinetic Monitoring : Use in-situ FTIR to track sulfonylation progress (disappearance of S–Cl stretch at 750 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.